molecular formula CH3Br B073400 Bromo(2H3)methane CAS No. 1111-88-2

Bromo(2H3)methane

Cat. No. B073400
Key on ui cas rn: 1111-88-2
M. Wt: 97.96 g/mol
InChI Key: GZUXJHMPEANEGY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05395994

Procedure details

In a reaction vessel was placed 1000 parts methanol and 230 parts of bisphenol-A. Bromine was fed over a 90 minute period in an amount between 0.99 and 0.995 times the theoretical amount needed to covert the bisphenol-A to tetrabromobisphenol-A. The method for brominating the bisphenol-A was generally in accordance with the method disclosed in U.S. Pat. No. 4,783,556, incorporated herein by references as is fully set forth. The reaction mixture was held at reflux during the bisphenol-A bromination sequence and methyl bromide was produced during the entire bisphenol-A bromination process. After the bromine addition was completed, the system was held at reflux for 30 minutes to produce additional methyl bromide which was distilled out of the reaction mixture. Heating was stopped and 400 parts of water was added over a 30 minute period to precipitate the TBBPA and to halt methyl bromide production. The reaction medium was then allowed to cool to 30°-40° C. and TBBPA product was removed by centrifugation and wash with 5 parts of methanol and 5 parts of water. The centrate was neutralized with NaOH to a pH of 12-13 and then distilled to remove methanol. The resulting 870 parts of distillation column bottoms contained 1.7 weight percent sodium salts of tetrabromobisphenol-A, 1.7 weight percent sodium salts of tribromobisphenol-A, 0.2 weight percent sodium salts of tribromophenol, 0.2 weight percent sodium salts of other brominated phenolics, 0.5 weight percent NaOH, 0.3 parts of methanol, and about 12 weight percent NaBr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.BrBr.[Br:20][C:21]1C(O)=C(Br)C(Br)=C(C(C2C=CC(O)=CC=2)(C)C)C=1Br>CO>[CH3:21][Br:20].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Four
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel was placed

Outcomes

Product
Name
Type
product
Smiles
CBr
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05395994

Procedure details

In a reaction vessel was placed 1000 parts methanol and 230 parts of bisphenol-A. Bromine was fed over a 90 minute period in an amount between 0.99 and 0.995 times the theoretical amount needed to covert the bisphenol-A to tetrabromobisphenol-A. The method for brominating the bisphenol-A was generally in accordance with the method disclosed in U.S. Pat. No. 4,783,556, incorporated herein by references as is fully set forth. The reaction mixture was held at reflux during the bisphenol-A bromination sequence and methyl bromide was produced during the entire bisphenol-A bromination process. After the bromine addition was completed, the system was held at reflux for 30 minutes to produce additional methyl bromide which was distilled out of the reaction mixture. Heating was stopped and 400 parts of water was added over a 30 minute period to precipitate the TBBPA and to halt methyl bromide production. The reaction medium was then allowed to cool to 30°-40° C. and TBBPA product was removed by centrifugation and wash with 5 parts of methanol and 5 parts of water. The centrate was neutralized with NaOH to a pH of 12-13 and then distilled to remove methanol. The resulting 870 parts of distillation column bottoms contained 1.7 weight percent sodium salts of tetrabromobisphenol-A, 1.7 weight percent sodium salts of tribromobisphenol-A, 0.2 weight percent sodium salts of tribromophenol, 0.2 weight percent sodium salts of other brominated phenolics, 0.5 weight percent NaOH, 0.3 parts of methanol, and about 12 weight percent NaBr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.BrBr.[Br:20][C:21]1C(O)=C(Br)C(Br)=C(C(C2C=CC(O)=CC=2)(C)C)C=1Br>CO>[CH3:21][Br:20].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Four
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel was placed

Outcomes

Product
Name
Type
product
Smiles
CBr
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.